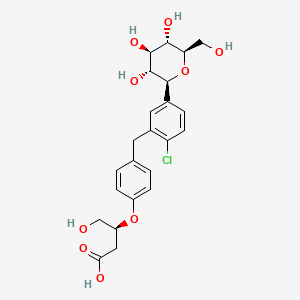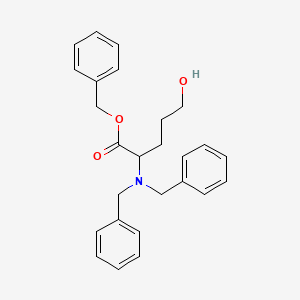![molecular formula C20H10O5 B13434245 3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone is an organic compound with a complex structure that includes multiple aromatic rings and hydroxyl groups
Métodos De Preparación
The synthesis of 3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone typically involves multi-step organic reactions. One common method includes the oxidative coupling of naphthalene derivatives under controlled conditions. The reaction often requires the use of catalysts such as transition metals and specific oxidizing agents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The aromatic rings allow the compound to intercalate with DNA, potentially influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar compounds include other binaphthalene derivatives such as 2’-Hydroxy-1,1’-binaphthalene-3,4-dione. Compared to these compounds, 3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone has unique properties due to the specific arrangement of hydroxyl groups and the additional tetrone functionality. This uniqueness makes it particularly valuable in applications requiring specific chemical reactivity and interactions.
Propiedades
Fórmula molecular |
C20H10O5 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
3-(3,4-dioxonaphthalen-1-yl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O5/c21-15-9-14(10-5-1-2-6-11(10)17(15)22)16-18(23)12-7-3-4-8-13(12)19(24)20(16)25/h1-9,23H |
Clave InChI |
QVWWAUPYZCEKMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)


![1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)


![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)
![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)


![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
